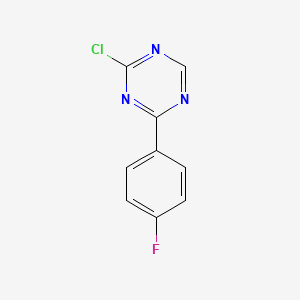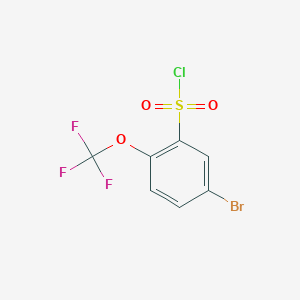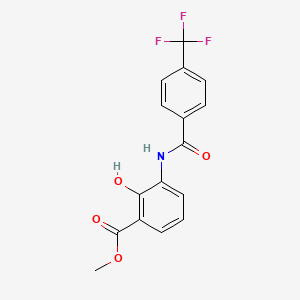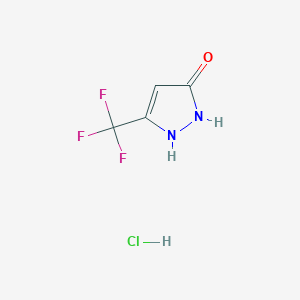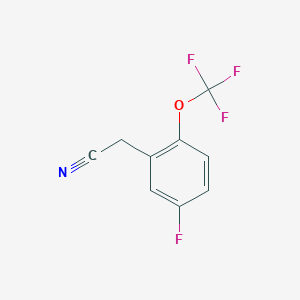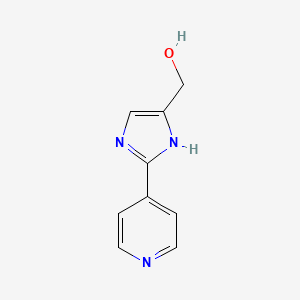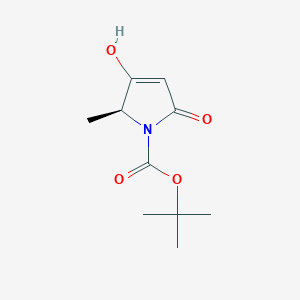
Tert-butyl 4-cyclobutylpipérazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-cyclobutylpiperazine-1-carboxylate is a chemical compound used as a reagent in organic synthesis and other chemical processes . It is also used in the preparation of propanoyl-quinazolinone scaffold-based novel PARP1 inhibitors .
Synthesis Analysis
The synthesis of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate involves a reaction with 1-tert-butyloxycarbonylpiperazine in THF and methanol, with the addition of 1-ethoxy-1-trimethylsilyloxycyclopropane, acetic acid, and sodium cyanoborohydride . The mixture is stirred at 63°C for 16 hours .Molecular Structure Analysis
The molecular formula of Tert-butyl 4-cyclobutylpiperazine-1-carboxylate is C13H24N2O2 . The InChI code is 1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-7-14(8-10-15)11-5-4-6-11/h11H,4-10H2,1-3H3 .Physical And Chemical Properties Analysis
Tert-butyl 4-cyclobutylpiperazine-1-carboxylate is a white to yellow solid . It has a molecular weight of 240.35 . It is stored at room temperature .Applications De Recherche Scientifique
Découverte et développement de médicaments
Tert-butyl 4-cyclobutylpipérazine-1-carboxylate: est utilisé dans l'industrie pharmaceutique comme un bloc de construction pour la synthèse de divers médicaments. Son cycle pipérazine est un motif courant dans de nombreux composés pharmaceutiques en raison de sa polyvalence dans les réactions chimiques. Ce composé peut être utilisé pour créer de nouvelles molécules ayant des effets thérapeutiques potentiels, en particulier dans le développement de médicaments pour le système nerveux central (SNC) .
Science des matériaux
En science des matériaux, les propriétés uniques de ce composé sont explorées pour créer de nouveaux matériaux présentant des caractéristiques spécifiques. Il peut être impliqué dans la synthèse de polymères ou de petites molécules qui font partie de matériaux innovants, impactant potentiellement des industries allant de l'électronique aux produits biodégradables.
Synthèse chimique
En tant que réactif en synthèse organique, This compound est précieux pour sa capacité à introduire la partie cyclobutylpipérazine dans des molécules plus grandes. Il sert d'intermédiaire dans la synthèse de composés organiques complexes, y compris ceux ayant une activité potentielle en tant qu'inhibiteurs enzymatiques ou modulateurs de récepteurs .
Études biologiques
Ce composé est également important dans les études biologiques où il peut être utilisé comme précurseur ou intermédiaire dans la synthèse de molécules conçues pour sonder les systèmes biologiques. Les chercheurs peuvent modifier sa structure pour étudier les interactions avec les cibles biologiques, ce qui est crucial pour comprendre les mécanismes de la maladie et développer de nouveaux traitements .
Chimie analytique
En chimie analytique, This compound peut être utilisé comme un étalon ou une substance de référence. Sa structure et ses propriétés bien définies le rendent approprié pour calibrer les instruments ou valider les méthodes analytiques, garantissant la précision et la précision de l'analyse chimique .
Applications industrielles
Les applications industrielles de ce composé incluent son utilisation dans la fabrication de produits chimiques complexes. Il peut agir comme intermédiaire dans la production d'autres produits chimiques, jouant un rôle dans divers procédés de synthèse qui contribuent à la création d'une large gamme de produits chimiques industriels.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 4-cyclobutylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-7-14(8-10-15)11-5-4-6-11/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLGNRKQEAXBIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

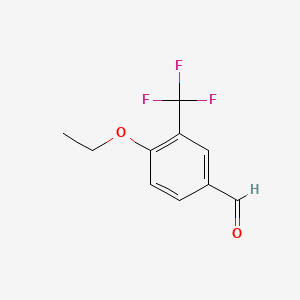
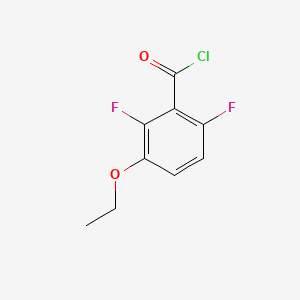
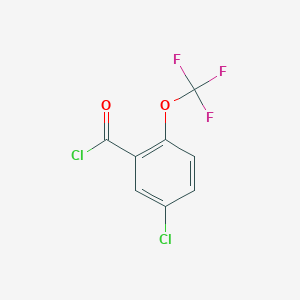
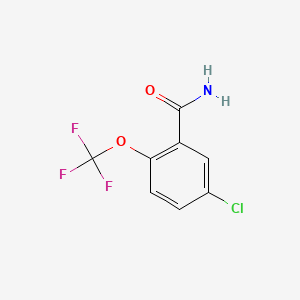

![3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398623.png)
